

Independent Verification of LL-K12-18's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: LL-K12-18

Cat. No.: B15543090

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue **LL-K12-18** with alternative compounds, focusing on their mechanisms of action and performance data. The information is intended for researchers, scientists, and drug development professionals.

Introduction to LL-K12-18

LL-K12-18 is a novel, potent, dual-site molecular glue designed to enhance the protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a regulatory partner of CDK12.^{[1][2][3][4]} The degradation of Cyclin K inhibits the transcriptional activity of the CDK12-Cyclin K complex, which is implicated in the expression of genes involved in the DNA damage response (DDR) and other cellular processes. This mechanism has shown anti-proliferative effects in tumor cells.^{[1][2][3][4]}

It is important to note that the detailed characterization of **LL-K12-18**'s mechanism of action currently originates from a single primary research publication. Independent verification of these findings by other research groups has not yet been identified in the public domain.

Comparative Analysis of Cyclin K Degraders

This section compares **LL-K12-18** with its precursor, SR-4835, and other compounds known to affect the CDK12-Cyclin K complex, including the molecular glue CR8 and the covalent inhibitor THZ531.

Quantitative Performance Data

The following table summarizes the key performance metrics for **LL-K12-18** and its comparators.

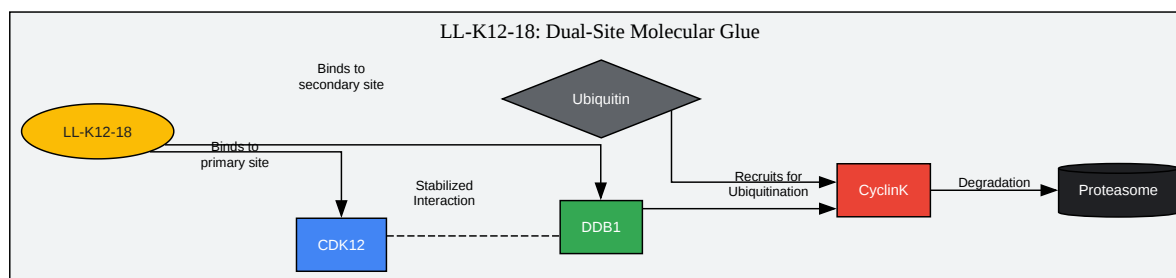
Compound	Type	Target(s)	EC50 (Cyclin K Degradation)	DC50 (Cyclin K Degradation)	IC50 (Kinase Inhibition)	Key Features
LL-K12-18	Dual-Site Molecular Glue	CDK12- DDB1 interaction	0.37 nM (MDA-MB- 231 cells) [1] [2] [3]	0.38 nM [1]	-	Significantly enhanced potency over SR- 4835. [1]
SR-4835	Single-Site Molecular Glue	CDK12- DDB1 interaction	~30 nM (MDA-MB- 231 cells)	~19 nM	CDK12: 99 nM, CDK13: 4.9 nM	Precursor to LL-K12- 18.
CR8	Molecular Glue	CDK12- DDB1 interaction	-	-	Broad CDK inhibition	Induces Cyclin K degradation by bridging CDK12 and DDB1. [5] [6] [7] [8] [9]
THZ531	Covalent Inhibitor	CDK12, CDK13	-	-	CDK12: 158 nM, CDK13: 69 nM [10] [11] [12] [13]	Covalently binds to CDK12 and CDK13, does not primarily act as a molecular glue for degradation. [14]

						Can be converted into a Cyclin K degrader through chemical modification. [15] [16] [17] [18] [19]
Dinaciclib	Pan-CDK Inhibitor	Multiple CDKs	-	-	Broad CDK inhibition	

EC50 (Half-maximal effective concentration) and DC50 (Half-maximal degradation concentration) values are measures of potency. A lower value indicates higher potency. IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.

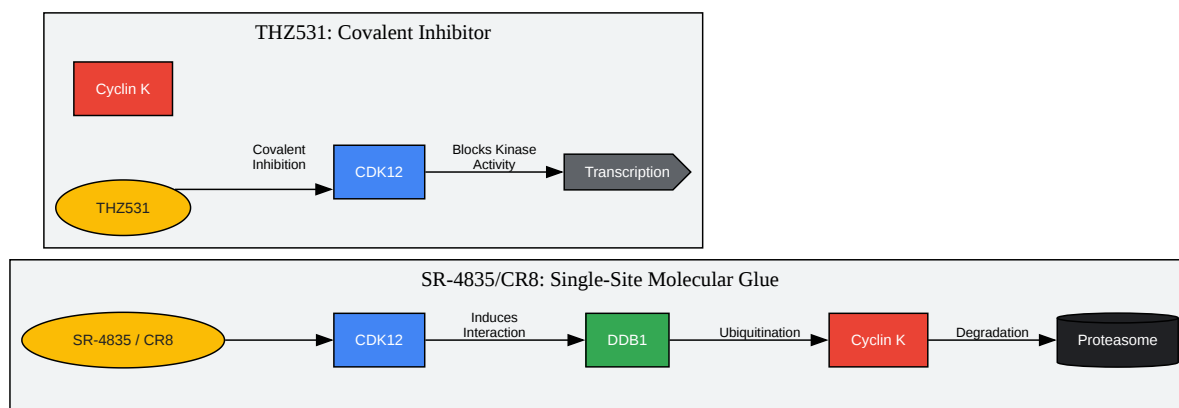
Mechanism of Action: Signaling Pathways

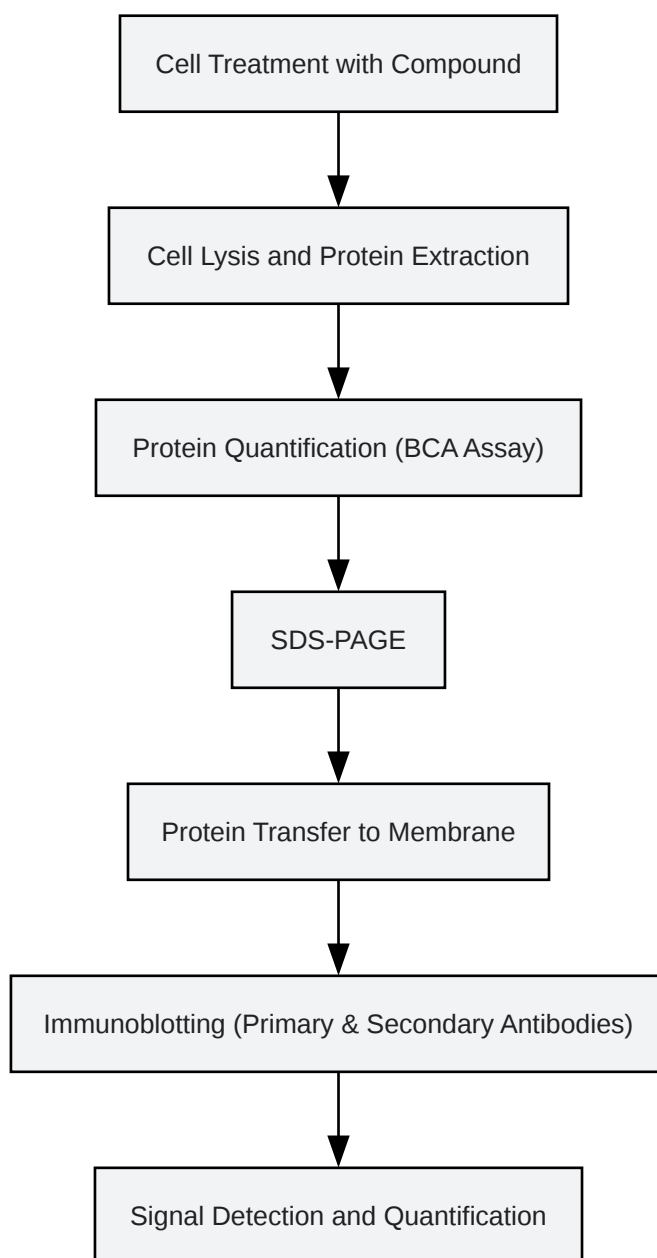
The following diagrams illustrate the proposed signaling pathways for **LL-K12-18** and its alternatives.



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Caption: Mechanism of **LL-K12-18** as a dual-site molecular glue.





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